![molecular formula C12H21FO2 B12307791 (1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol](/img/structure/B12307791.png)
(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol is a complex organic compound characterized by the presence of two cyclohexane rings, one of which is substituted with a fluorine atom and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol typically involves the following steps:
Formation of 2-fluorocyclohexanol: This can be achieved through the fluorination of cyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Etherification Reaction: The 2-fluorocyclohexanol is then reacted with cyclohexanol in the presence of an acid catalyst like sulfuric acid to form the ether linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone formed from oxidation can be reduced back to the alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexanone.
Reduction: Reformation of the original alcohol.
Substitution: Formation of 2-{[(1RS,2RS)-2-bromocyclohexyl]oxy}cyclohexan-1-ol or similar compounds.
Scientific Research Applications
(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which (1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-fluorocyclohexanol: Shares the fluorinated cyclohexane structure but lacks the ether linkage.
Cyclohexanol: Lacks both the fluorine atom and the ether linkage.
2-{[(1RS,2RS)-2-chlorocyclohexyl]oxy}cyclohexan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol is unique due to the presence of both a fluorine atom and an ether linkage, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the ether linkage provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H21FO2 |
|---|---|
Molecular Weight |
216.29 g/mol |
IUPAC Name |
2-(2-fluorocyclohexyl)oxycyclohexan-1-ol |
InChI |
InChI=1S/C12H21FO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12,14H,1-8H2 |
InChI Key |
OYSGJECOTLVDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)OC2CCCCC2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307709.png)
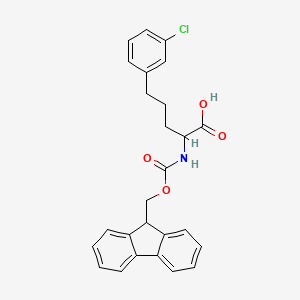
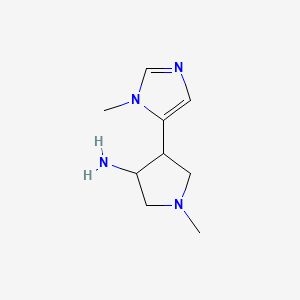

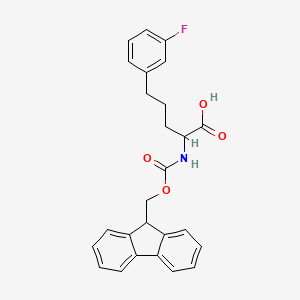
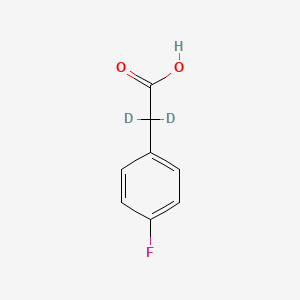




![[1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride](/img/structure/B12307792.png)
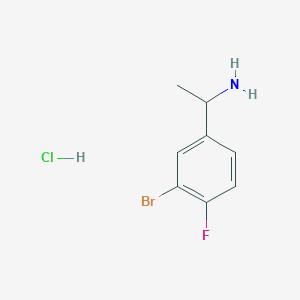
![N-methyl-N-(pyridin-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12307800.png)
![2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12307808.png)
